molecular formula C11H13BrO2 B3264469 Ethyl o-bromomethylphenylacetate CAS No. 39191-76-9

Ethyl o-bromomethylphenylacetate

Cat. No.: B3264469
CAS No.: 39191-76-9
M. Wt: 257.12 g/mol
InChI Key: GYHZOHHVPLIUGW-UHFFFAOYSA-N
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Description

Ethyl o-bromomethylphenylacetate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from the reaction of o-bromomethylphenylacetic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl o-bromomethylphenylacetate can be synthesized through the esterification of o-bromomethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl o-bromomethylphenylacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of alcohols or other substituted derivatives.

    Reduction: Formation of primary alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl o-bromomethylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its ability to act as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl o-bromomethylphenylacetate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl o-bromomethylphenylacetate can be compared with other similar esters, such as ethyl o-chloromethylphenylacetate and ethyl o-iodomethylphenylacetate. These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The bromine atom in this compound provides a balance between reactivity and stability, making it a unique and valuable compound in various chemical processes.

List of Similar Compounds

  • Ethyl o-chloromethylphenylacetate
  • Ethyl o-iodomethylphenylacetate
  • Ethyl o-fluoromethylphenylacetate

Properties

IUPAC Name

ethyl 2-[2-(bromomethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZOHHVPLIUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

o-Tolylacetic acid was brominated with NBS and AIBN as described in Example 21 to give ethyl o-bromomethylphenylacetate, and this was reacted with triethyl phosphite as described in Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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